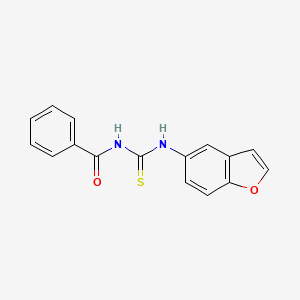

1-benzoyl-3-(1-benzofuran-5-yl)thiourea

Description

1-Benzoyl-3-(1-benzofuran-5-yl)thiourea is a thiourea derivative characterized by a benzoyl group at the N1 position and a 1-benzofuran-5-yl substituent at the N3 position. Thioureas are renowned for their diverse applications, including biological activity, metal coordination, and hydrogen-bond-driven supramolecular assembly .

Propriétés

IUPAC Name |

N-(1-benzofuran-5-ylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15(11-4-2-1-3-5-11)18-16(21)17-13-6-7-14-12(10-13)8-9-20-14/h1-10H,(H2,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRHRPFRPHKIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-5-yl)-N’-benzoylthiourea typically involves the reaction of 1-benzofuran-5-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-benzofuran-5-yl)-N’-benzoylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Applications De Recherche Scientifique

N-(1-benzofuran-5-yl)-N’-benzoylthiourea has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.

Biology: It is studied for its potential as an anti-tumor, antibacterial, and anti-viral agent.

Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of N-(1-benzofuran-5-yl)-N’-benzoylthiourea involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The thiourea group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

| Compound | Substituent | Hydrogen Bonding Motifs | Dihedral Angles (°) | Special Features |

|---|---|---|---|---|

| 1-Benzoyl-3-(1-benzofuran-5-yl)thiourea | Benzofuran-5-yl | Likely S(6) and R₂²(8) motifs* | Not reported | Aromatic π–π stacking potential |

| 1-Benzoyl-3-(4-fluorophenyl)thiourea | 4-Fluorophenyl | S(6), R₂²(8) | 28.77–70.02 | Fluorine-induced polarity |

| 1-Benzoyl-3-(3,4-dimethoxyphenyl)thiourea | 3,4-Dimethoxyphenyl | Quasi-aromatic stacking | Not reported | Enhanced π–π interactions |

| 1-Benzoyl-3-(2-nitrophenyl)thiourea | 2-Nitrophenyl | N–H⋯O (nitro group) | Not reported | Electron-withdrawing effects |

*Inferred from analogous thioureas .

Electronic and Reactivity Properties

Substituents significantly alter electronic properties, as demonstrated by density functional theory (DFT) studies:

1-Benzoyl-3-(4-methoxyphenyl)thiourea :

1-Benzoyl-3-(2-nitrophenyl)thiourea :

1-Benzoyl-3-(4-fluorophenyl)thiourea :

Table 2: DFT-Calculated Parameters

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reactive Sites |

|---|---|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | -5.2 | -1.8 | 3.4 | Methoxyphenyl (nucleophilic) |

| 1-Benzoyl-3-(2-nitrophenyl)thiourea | -6.1 | -2.3 | 3.8 | Thiocarbonyl (electrophilic) |

| 1-Benzoyl-3-(4-fluorophenyl)thiourea | Not reported | Not reported | Not reported | Fluorophenyl (polarized) |

Data adapted from .

Activité Biologique

1-Benzoyl-3-(1-benzofuran-5-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

1-Benzoyl-3-(1-benzofuran-5-yl)thiourea features a benzoyl group and a benzofuran moiety linked through a thiourea functional group. This unique structure contributes to its varied biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives, including 1-benzoyl-3-(1-benzofuran-5-yl)thiourea, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Inhibition of growth | |

| S. aureus | Moderate antibacterial activity | |

| Candida albicans | Weak antifungal activity |

Anticancer Activity

The benzofuran derivatives are known for their anticancer properties. Studies indicate that compounds similar to 1-benzoyl-3-(1-benzofuran-5-yl)thiourea can induce apoptosis in cancer cell lines such as K562 and MOLT-4.

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| K562 | Induction of apoptosis | ROS generation, mitochondrial dysfunction | |

| MOLT-4 | Apoptosis induction | Cytochrome C release |

The biological activity of 1-benzoyl-3-(1-benzofuran-5-yl)thiourea is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities involved in cellular processes such as apoptosis and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential results in the release of pro-apoptotic factors.

- Enzyme Inhibition : The thiourea moiety may inhibit key enzymes involved in bacterial cell wall synthesis.

Case Studies

Several case studies highlight the efficacy of 1-benzoyl-3-(1-benzofuran-5-yl)thiourea:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilms formed by E. coli, revealing significant inhibition compared to standard antibiotics.

- Anticancer Potential : In vitro tests demonstrated that the compound reduced viability in leukemia cell lines by over 70% at concentrations below 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.